

Sodium pentafluoropropionate chemical structure and formula

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Compound of Interest

Compound Name: Sodium pentafluoropropionate

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An In-depth Technical Guide to **Sodium Pentafluoropropionate**: Structure, Properties, and Applications

Introduction

Sodium pentafluoropropionate (PFPr-Na), with the chemical formula $\text{CF}_3\text{CF}_2\text{COONa}$, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family.[1] While the broader class of PFAS has come under intense scrutiny for environmental persistence, specific short-chain fluorinated compounds like PFPr-Na serve as indispensable building blocks in specialized chemical synthesis. For researchers in materials science, agrochemicals, and drug discovery, this compound is not merely a reagent but a strategic tool for introducing the unique physicochemical properties of fluorine into target molecules. The high electronegativity of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like PFPr-Na highly valuable.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the core characteristics of **sodium pentafluoropropionate**. We will move beyond a simple recitation of facts to explore the causality behind its properties and the rationale for its application in various scientific domains.

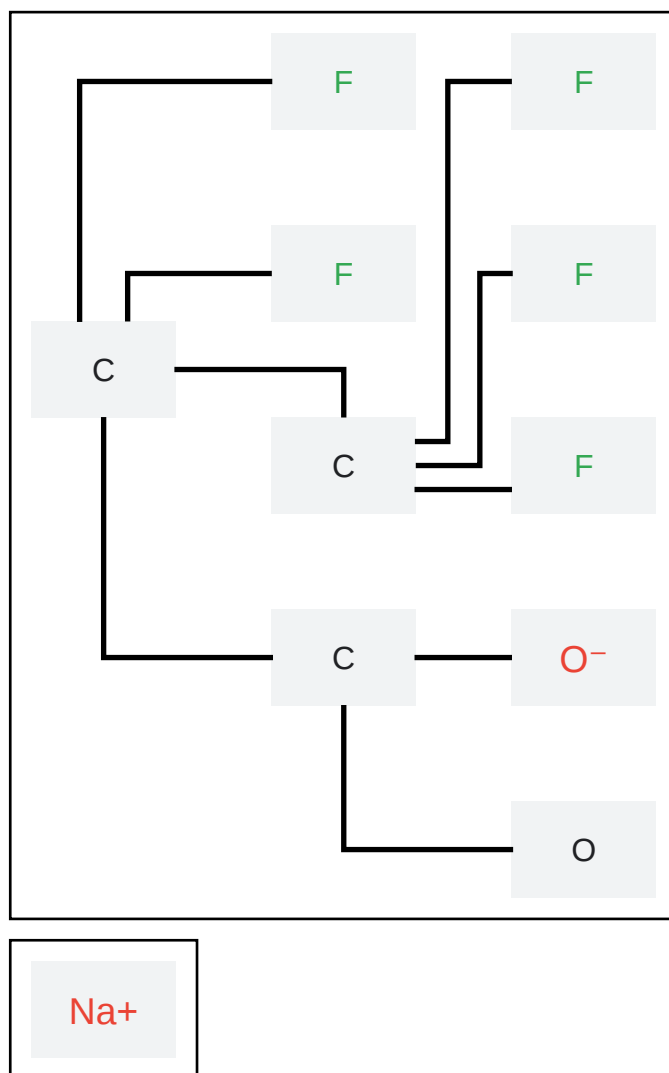
Core Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. **Sodium pentafluoropropionate** is known by several synonyms, including Sodium

Perfluoropropionate and Pentafluoropropionic acid sodium salt.[3] Its unique identifiers are crucial for tracking in literature and regulatory databases.

- CAS Number: 378-77-8[3]
- Molecular Formula: $C_3F_5NaO_2$ [1]
- IUPAC Name: sodium 2,2,3,3,3-pentafluoropropanoate[1]

The structure consists of a three-carbon propionate backbone where all five hydrogens on the ethyl portion have been substituted with fluorine atoms. This perfluorinated chain is connected to a carboxylate group, which forms an ionic bond with a sodium cation.



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Caption: Ionic structure of **Sodium Pentafluoropropionate**.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, reactivity, and potential applications. The dense fluorination of the alkyl chain in PFPr-Na imparts properties significantly different from its non-fluorinated analog, sodium propionate.^[4]

| Property | Value | Source |
|------------------|---|--------|
| Molecular Weight | 186.01 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 226-229 °C (decomposes) | [3][5] |
| Canonical SMILES | <chem>C(=O)C(C(F)(F)F)(F)F[O-].[Na+]</chem> | [1] |
| InChI Key | SCWLIHXXYXFUFV-UHFFFAOYSA-M | [1][3] |
| Assay Purity | ≥98% (typical) | [3] |

The high melting point, coupled with decomposition, is characteristic of an ionic salt with a stable counter-ion. Its solid form simplifies handling and weighing for reactions compared to volatile liquids.

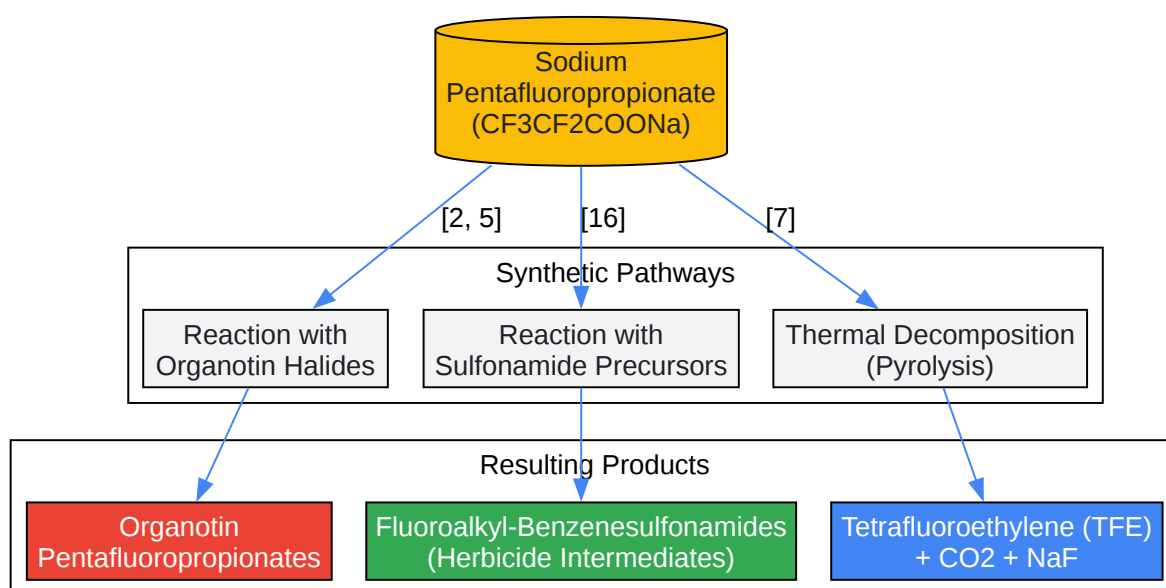
Synthesis and Key Reactions

Sodium pentafluoropropionate is typically prepared by the neutralization of its parent acid, pentafluoropropionic acid (PFPrA), with a sodium base such as sodium hydroxide. PFPrA itself is produced via electrochemical fluorination.^[6]

The utility of PFPr-Na lies in its role as a nucleophilic fluorinated building block and a precursor for other reactive species.

Key Reactions:

- **Precursor to Organometallic Reagents:** It is used to synthesize other fluorinated compounds, such as tributyltin pentafluoropropionate and trimethyltin pentafluoropropionate.[3][7] These reagents are valuable in contexts requiring the transfer of the pentafluoropropionyl group.
- **Intermediate for Agrochemicals:** The compound serves as an intermediate in the synthesis of new o-fluoroalkyl-benzenesulfonamide precursors, which are important for developing herbicidal sulfonylureas.[3][7]
- **Generation of Tetrafluoroethylene (TFE):** In a laboratory setting, the pyrolysis of **sodium pentafluoropropionate** provides a convenient method for generating TFE, a critical monomer for producing polytetrafluoroethylene (PTFE) and other fluoropolymers.[6] The reaction proceeds as follows: $\text{C}_2\text{F}_5\text{CO}_2\text{Na} \rightarrow \text{C}_2\text{F}_4 + \text{CO}_2 + \text{NaF}$



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Caption: Synthetic utility of **Sodium Pentafluoropropionate**.

Applications in Drug Development and Materials Science

While PFPr-Na is not typically incorporated directly as an active pharmaceutical ingredient (API), its role as a building block is significant. The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and modify lipophilicity to improve cell membrane permeability.[2][8] By providing a C₂F₅ unit, PFPr-Na enables the exploration of these effects in drug candidates.

In materials science, its use in preparing precursors for fluorine-doped tin oxide (SnO₂) thin films highlights its utility.[7] These transparent conducting films are essential components in solar cells, touch screens, and low-emissivity glass.

Analytical Methodologies

Ensuring the purity of **sodium pentafluoropropionate** and quantifying it in various matrices requires robust analytical methods. Given its classification as a PFAS, methods developed for environmental analysis are highly applicable. A validated workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

Protocol: Quantification of Sodium Pentafluoropropionate by LC-MS/MS

This protocol is a self-validating system, incorporating quality controls to ensure data integrity.

1. Objective: To accurately quantify **sodium pentafluoropropionate** in a solution (e.g., reaction mixture or environmental sample).
2. Rationale: LC-MS/MS is the gold standard for trace analysis of PFAS.[9] The liquid chromatography step separates the analyte from matrix interferences, while the tandem mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.

3. Materials:

- **Sodium Pentafluoropropionate** standard (for calibration)
- Methanol (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Ammonium acetate
- Polypropylene vials and labware (to avoid PFAS contamination from other materials)[9]
- 0.22 µm Polypropylene syringe filters

4. Instrumentation:

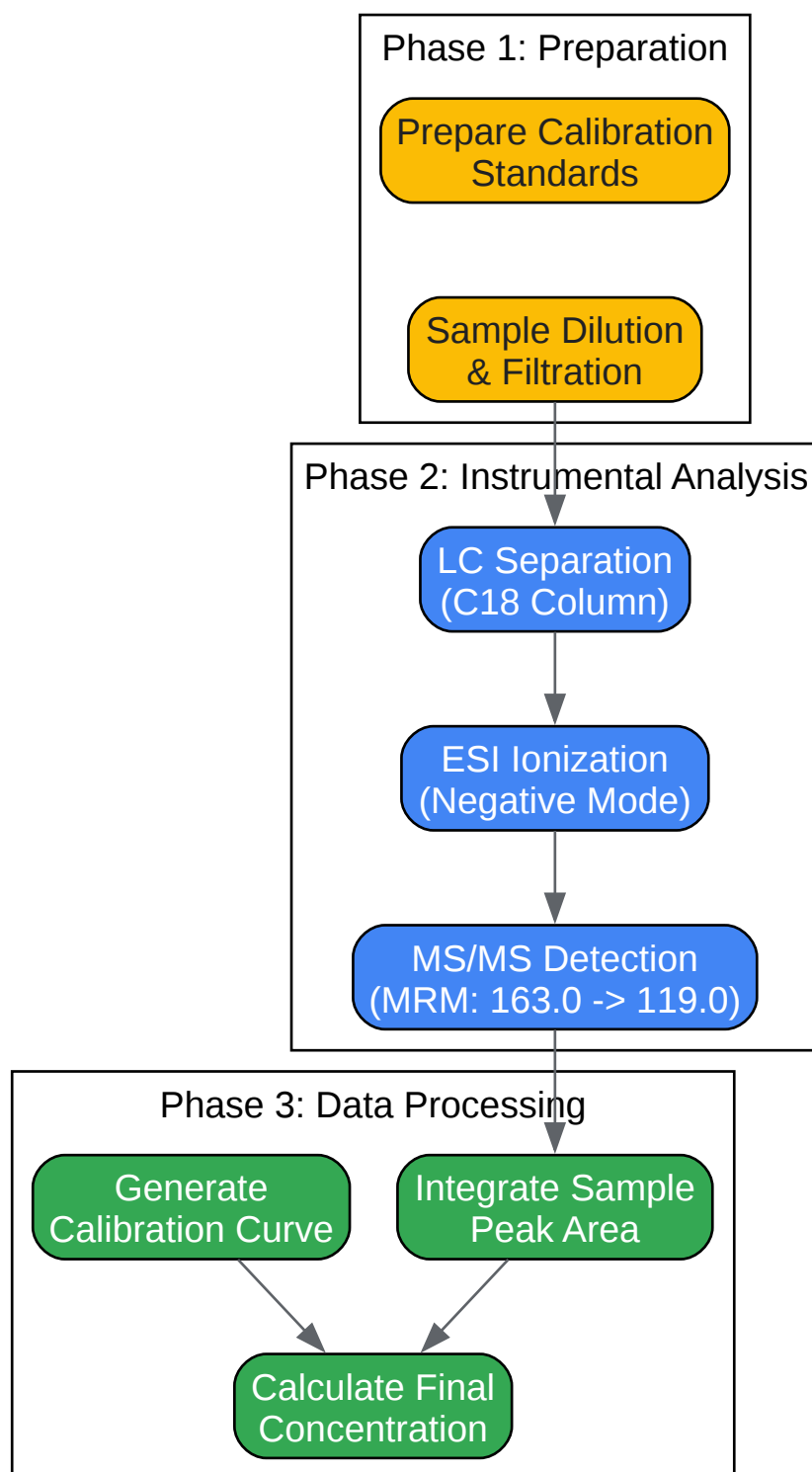
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

5. Step-by-Step Workflow:

- Step 1: Standard Preparation
 - Prepare a 1 mg/mL stock solution of PFPr-Na in methanol.
 - Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). The range should bracket the expected sample concentration.
 - Causality: A multi-point calibration curve is essential to verify the linear response of the detector and ensure accurate quantification across a range of concentrations.
- Step 2: Sample Preparation
 - Dilute the sample containing PFPr-Na with methanol to fall within the calibration range.
 - If the matrix is complex (e.g., soil extract, biological fluid), a Solid Phase Extraction (SPE) cleanup step may be required to remove interferences.[10]

- Filter the final diluted sample through a 0.22 μm polypropylene filter before injection.
- Causality: Proper dilution and filtration prevent column clogging and ion suppression in the ESI source, which would otherwise lead to inaccurate results.
- Step 3: LC Separation
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μm).
 - Mobile Phase A: 2 mM Ammonium Acetate in Water.
 - Mobile Phase B: Methanol.
 - Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Causality: Reversed-phase chromatography effectively retains the non-polar fluorinated tail of the pentafluoropropionate anion, allowing it to be separated from more polar contaminants. Ammonium acetate is a volatile buffer compatible with MS that aids in ionization.
- Step 4: MS/MS Detection
 - Ionization Mode: ESI Negative. The carboxylate is readily deprotonated to form an anion.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Monitor the transition from the precursor ion (the deprotonated molecule) to a characteristic product ion. For pentafluoropropionate ($\text{C}_3\text{F}_5\text{O}_2^-$, M.W. 163.0), the transition would be:
 - Precursor Ion (Q1): m/z 163.0
 - Product Ion (Q3): e.g., m/z 119.0 (loss of CO_2)

- Causality: MRM provides high specificity. Only ions that have the correct precursor mass and fragment to the correct product mass will be detected, virtually eliminating false positives.
- Step 5: Data Analysis
 - Integrate the peak area for the MRM transition in both the standards and samples.
 - Plot the peak area of the standards against their concentration to generate a calibration curve.
 - Calculate the concentration of PFPr-Na in the samples by interpolating their peak areas on the calibration curve.



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Caption: LC-MS/MS workflow for **Sodium Pentafluoropropionate**.

Safety, Handling, and Storage

As a laboratory chemical, **sodium pentafluoropropionate** must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Signal Word: Warning[1]

Recommended Handling Procedures:

- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[3]
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]
- Wash hands thoroughly after handling.[11]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- It is classified as a combustible solid.[3]

Conclusion

Sodium pentafluoropropionate is a specialized chemical with significant utility as a synthetic building block. Its value lies in the strategic introduction of the pentafluoropropyl group, enabling chemists and material scientists to fine-tune molecular properties for enhanced

performance in pharmaceuticals, agrochemicals, and advanced materials. Understanding its chemical identity, reactivity, and the analytical methods for its characterization is paramount for its effective and safe use in research and development.

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